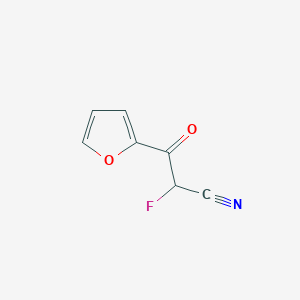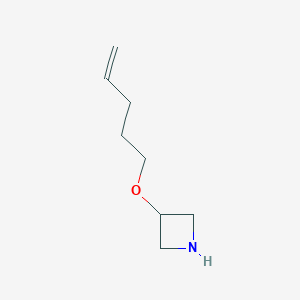
3-(4-Pentenyloxy)azetidine
説明
Synthesis Analysis
Azetidine synthesis can be achieved by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . Another approach involves an 8-step synthesis of azetidine aldehyde, which incorporates a strategy for ready access to 3-amino-2,3-dideoxysugars via regio- and stereoselective tandem hydroamination/glycosylation of glycal .Molecular Structure Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .科学的研究の応用
Synthesis and Chemical Properties
Azetidine Synthesis : Azetidines, including variants like 3-(4-Pentenyloxy)azetidine, are known for their strained 4-membered nitrogen heterocycle structure. They are involved in various natural products and compounds of biological importance. Azetidin-3-ones, a structural isomer of β-lactams, have been highlighted for their potential as versatile substrates for synthesizing functionalized azetidines (Ye, He, & Zhang, 2011).
Synthesis of Schiff Bases and Azetidines : Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and characterized, demonstrating their potential as medicinally contributing molecules (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Biological Applications
Antioxidant Activity : Research focused on the synthesis and in-vitro antioxidant activity of novel Schiff bases and Azetidines derived from phenyl urea derivatives. This work highlights the potential of these compounds for medicinal use (Nagavolu et al., 2017).
Pharmacological Interest : Azetidines, including derivatives of 3-(4-Pentenyloxy)azetidine, display a diverse range of pharmacological activities. They are found to be useful in treatments for various diseases, including cancer, bacterial infections, and central nervous system disorders. Their stability and molecular rigidity make them valuable in medicinal research (Parmar et al., 2021).
Synthesis and Catalysis
Catalytic Reactions : The role of azetidines in catalytic processes, including various types of chemical additions, has been noted. They are considered important for synthetic chemistry, offering potential in peptidomimetic and nucleic acid chemistry (Mehra, Lumb, Anand, & Kumar, 2017).
Ring Transformation in Synthesis : The synthesis of azetidines through ring transformation techniques has been explored. This includes the transformation of β-lactams and the creation of various azaheterocycles, demonstrating the versatility of azetidine compounds in synthetic chemistry (Mollet et al., 2011).
Safety And Hazards
The safety data sheet for a similar compound, Boc-azetidine-3-methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
特性
IUPAC Name |
3-pent-4-enoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-5-10-8-6-9-7-8/h2,8-9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELKRQMWCAPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pentenyloxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



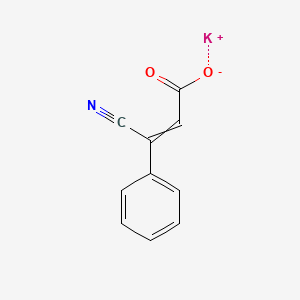

![Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate](/img/structure/B1394592.png)
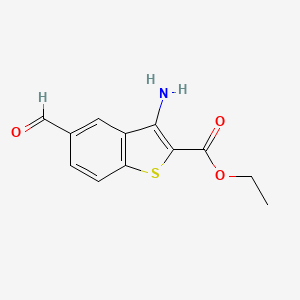
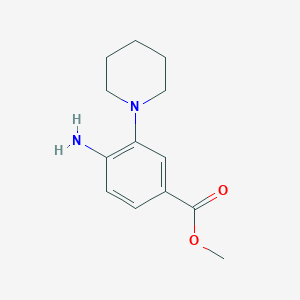
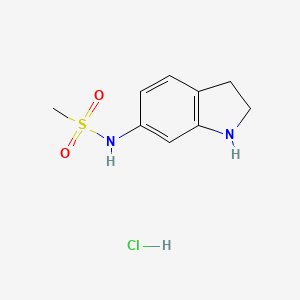
![(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one](/img/structure/B1394599.png)
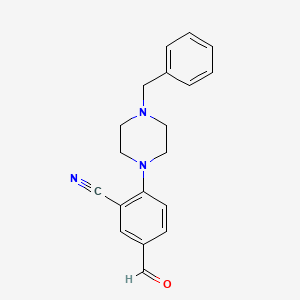
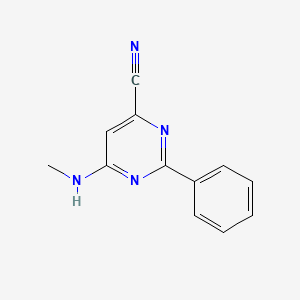
![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)
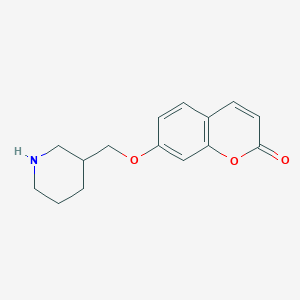

![3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol](/img/structure/B1394609.png)
